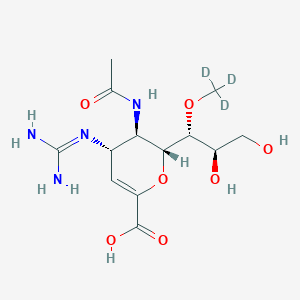

Laninamivir-d3

Description

Contextualization of Influenza Virus Neuraminidase as a Molecular Target

The influenza virus neuraminidase (NA) is a crucial glycoprotein (B1211001) enzyme located on the surface of the virus. plos.org It plays a pivotal role in the viral life cycle by cleaving sialic acid residues from the host cell's surface, which facilitates the release of newly formed virus particles from infected cells. plos.org By preventing the self-aggregation of viral particles, neuraminidase allows the virus to spread efficiently to other cells. Its essential role in viral propagation and the highly conserved nature of its active site make neuraminidase an attractive and effective target for antiviral drugs. plos.org

Evolution of Neuraminidase Inhibitors and the Rationale for Deuterated Analogues in Research

The development of neuraminidase inhibitors marked a significant milestone in influenza treatment. Early research led to the creation of potent inhibitors like Zanamivir (B325) and Oseltamivir (B103847). Laninamivir (B1674463), a long-acting neuraminidase inhibitor, later emerged as an effective treatment option. wikipedia.org

In the realm of pharmaceutical research and development, deuterated analogues of drug compounds have become invaluable tools. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. When hydrogen atoms in a drug molecule are replaced with deuterium, the resulting carbon-deuterium (C-D) bond is stronger than the original carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow down the metabolic processes that involve the cleavage of these bonds.

While this effect can be exploited to improve a drug's pharmacokinetic profile, a more immediate and widespread application of deuterated compounds is in bioanalytical assays. Stable isotope-labeled compounds, such as Laninamivir-d3, are considered the gold standard for use as internal standards in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) analysis. biopharmaservices.comresearchgate.net An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples. It helps to correct for any loss of analyte during sample preparation and for variations in the mass spectrometer's response, thereby ensuring the accuracy and precision of the drug concentration measurements in biological matrices like plasma. biopharmaservices.comresearchgate.netnih.govmdpi.com

Significance of Laninamivir-d3 in Mechanistic and Preclinical Investigations

Based on available information, Laninamivir-d3 is primarily utilized as a research chemical, specifically as a labeled internal standard for the accurate quantification of Laninamivir in biological samples. scbt.com In preclinical studies, particularly in pharmacokinetic analyses, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug is paramount. The use of Laninamivir-d3 as an internal standard in LC-MS/MS methods allows researchers to obtain highly reliable and reproducible data on the concentration of Laninamivir in various biological fluids and tissues over time. nih.govmdpi.comnih.gov

This precise quantification is essential for establishing the pharmacokinetic profile of Laninamivir, which informs dosing regimens and helps in understanding its long-acting nature. nih.gov While the deuteration in Laninamivir-d3 could theoretically confer altered metabolic stability, its predominant and critical role in current research is to facilitate the rigorous and accurate study of the non-deuterated parent compound, Laninamivir.

Detailed Research Findings

The following tables provide a comparative overview of the chemical properties of Laninamivir and Laninamivir-d3, and the inhibitory activity of Laninamivir against various influenza virus strains. The inhibitory activity of Laninamivir-d3 is expected to be comparable to that of Laninamivir as the deuterium substitution is not at a site critical for binding to the neuraminidase enzyme.

Table 1: Comparison of Chemical Properties

| Property | Laninamivir | Laninamivir-d3 |

|---|---|---|

| Molecular Formula | C13H22N4O7 | C13H19D3N4O7 |

| Molecular Weight | 346.34 g/mol | 349.35 g/mol |

| CAS Number | 203120-17-6 | 1286920-52-2 |

| Description | A potent and long-acting neuraminidase inhibitor. | A potent, labeled neuraminidase inhibitor, primarily used as an internal standard. |

Table 2: Neuraminidase Inhibitory Activity of Laninamivir (IC50 values)

| Influenza Virus Strain/Subtype | Geometric Mean IC50 (nM) |

|---|---|

| A(H1N1)pdm09 | 2.77 |

| A(H3N2) | 3.61 |

| B/Victoria | 11.35 |

| Avian H12N5 NA (N5) | 0.90 |

| pH1N1 N1 NA (p09N1) | 1.83 |

| A/RI/5+/1957 H2N2 (p57N2) | 3.12 |

Structure

3D Structure

Properties

Molecular Formula |

C13H22N4O7 |

|---|---|

Molecular Weight |

349.35 g/mol |

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1/i2D3 |

InChI Key |

QNRRHYPPQFELSF-UJUDIKNOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](CO)O |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Laninamivir D3

Chemoenzymatic and Stereoselective Synthesis of Laninamivir (B1674463) Scaffolds

The synthesis of the Laninamivir scaffold, a complex dihydropyran derivative, often employs a combination of chemical and enzymatic methods to achieve the desired stereochemistry. Chemoenzymatic approaches are particularly advantageous as they can introduce chiral centers with high selectivity, which is a hallmark of the Laninamivir structure.

One common strategy involves the use of neuraminidase (sialidase) in a reverse reaction or aldolase-catalyzed reactions to form key intermediates. For instance, N-acetylmannosamine (ManNAc) derivatives can be enzymatically coupled with pyruvate (B1213749) to generate sialic acid analogs, which are precursors to the Laninamivir core.

Stereoselective chemical synthesis is also a cornerstone in constructing the Laninamivir scaffold. Organocatalytic methods have emerged as powerful tools for these transformations. For example, asymmetric Michael additions and Henry reactions can be employed to set the stereocenters of the dihydropyran ring with high enantiomeric and diastereomeric purity. The choice of catalysts and reaction conditions is critical to control the stereochemical outcome, leading to the correct configuration required for potent neuraminidase inhibition.

Targeted Deuteration Approaches for Laninamivir-d3 Synthesis

The introduction of deuterium (B1214612) atoms at specific positions within the Laninamivir molecule is a key step in the synthesis of Laninamivir-d3. This targeted deuteration is essential to ensure the stable isotope label does not interfere with the biological activity of the compound while providing a distinct mass shift for mass spectrometry-based detection.

Regiospecific Deuterium Incorporation Techniques

Several techniques can be employed for the regiospecific incorporation of deuterium. One common approach is the use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to reduce a carbonyl group at a specific position in a precursor molecule. This method is highly efficient and allows for the introduction of one or more deuterium atoms at a defined carbon center.

Another technique involves the use of deuterium gas (D₂) in the presence of a catalyst, such as palladium on carbon (Pd/C), to reduce a double bond or a suitable functional group. The stereochemistry of this addition can often be controlled by the choice of catalyst and reaction conditions.

Furthermore, deuterium exchange reactions can be utilized, where protons in specific, often acidic, positions of a molecule are exchanged for deuterium atoms from a deuterated solvent like D₂O or deuterated methanol (B129727) (CD₃OD) under basic or acidic conditions. The regioselectivity of this exchange is dictated by the chemical environment of the protons.

Precursor Design for Deuterated Laninamivir-d3 Synthesis

The design of the precursor molecule is critical for the successful targeted deuteration of Laninamivir. The precursor must contain a functional group at the desired labeling position that can be selectively manipulated to introduce deuterium. For the synthesis of Laninamivir-d3, a common strategy involves the introduction of a functional group, such as a ketone or an ester, at the position intended for deuteration.

For example, a precursor to Laninamivir could be synthesized with a methyl ester group. This ester can then be reduced to a deuterated hydroxymethyl group using a deuterated reducing agent. The choice of protecting groups for other reactive functionalities in the precursor is also crucial to ensure that the deuteration reaction occurs only at the desired site.

The following table outlines a hypothetical precursor design strategy for Laninamivir-d3 synthesis:

| Precursor Functional Group | Deuteration Reagent | Resulting Deuterated Group |

| Aldehyde | Sodium borodeuteride (NaBD₄) | Monodeuterated alcohol |

| Ketone | Sodium borodeuteride (NaBD₄) | Monodeuterated alcohol |

| Ester | Lithium aluminum deuteride (LiAlD₄) | Dideuterated alcohol |

| Alkene | Deuterium gas (D₂) with Pd/C | Dideuterated alkane |

Characterization of Deuterated Laninamivir-d3 for Research Purity and Isotopic Enrichment

Following the synthesis of Laninamivir-d3, it is imperative to thoroughly characterize the compound to confirm its chemical purity, structural integrity, and the extent of isotopic enrichment. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the position and extent of deuteration. ¹H NMR spectra will show a decrease in the signal intensity or the complete disappearance of signals corresponding to the protons that have been replaced by deuterium. ²H NMR can be used to directly observe the deuterium signals, confirming their presence and location.

Mass Spectrometry (MS) is used to determine the molecular weight of the deuterated compound and to quantify the isotopic enrichment. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of Laninamivir-d3, confirming the incorporation of three deuterium atoms. The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of the percentage of isotopic enrichment.

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of Laninamivir-d3. These methods separate the deuterated compound from any unreacted starting materials, non-deuterated Laninamivir, and other impurities.

The following table summarizes the analytical techniques used for the characterization of Laninamivir-d3:

| Analytical Technique | Purpose |

| ¹H NMR | Confirm position of deuteration by observing signal disappearance. |

| ²H NMR | Directly detect the presence and location of deuterium atoms. |

| Mass Spectrometry (MS) | Determine molecular weight and quantify isotopic enrichment. |

| HPLC | Assess chemical purity and separate from impurities. |

Analogous Isotopic Labeling Methodologies in Antiviral Compound Research

The strategies employed for the synthesis of Laninamivir-d3 are analogous to those used for the isotopic labeling of other antiviral compounds, particularly other neuraminidase inhibitors like Oseltamivir (B103847) and Zanamivir (B325).

For instance, deuterated Oseltamivir (Oseltamivir-d3) has been synthesized for use as an internal standard in pharmacokinetic studies. The synthesis of Oseltamivir-d3 often involves the introduction of a deuterated ethyl group at the ester functionality, which can be achieved by using deuterated ethanol (B145695) in the final esterification step or by employing a deuterated ethylating agent.

Similarly, the synthesis of deuterated Zanamivir would follow comparable principles of precursor design and regiospecific deuterium incorporation. The choice of the labeling position and the synthetic route would be guided by the need for a stable isotopic label that does not affect the compound's biological activity.

These examples highlight a common theme in medicinal chemistry and drug metabolism studies: the necessity of stable isotopically labeled standards for accurate bioanalysis. The synthetic methodologies developed for one antiviral agent can often be adapted for the labeling of other compounds with similar structural features.

Molecular Mechanisms of Neuraminidase Inhibition by Laninamivir D3

Biophysical Characterization of Laninamivir-d3-Target Engagement

Biophysical techniques provide direct experimental evidence of how Laninamivir-d3 engages with the neuraminidase enzyme. These methods characterize the structural and thermodynamic properties of the inhibitor-enzyme complex.

X-ray crystallography has been instrumental in elucidating the precise binding mode of Laninamivir (B1674463). nih.gov Crystal structures of Laninamivir in complex with different influenza NA subtypes reveal that the inhibitor binds to the active site with a conformation similar to that of Zanamivir (B325). nih.gov The binding displaces several water molecules from the native active site. nih.gov

The various functional groups on the Laninamivir molecule form a network of hydrogen bonds and salt bridges with the enzyme's catalytic residues. The guanidino group, in particular, forms strong interactions within a highly conserved pocket, which is a key reason for its potent antiviral action across different influenza strains. nih.govnih.gov Structural analyses show that Laninamivir is effective against both Group 1 and Group 2 neuraminidases. nih.govcas.cn However, it shows a preference for Group 1 NAs, which possess a "150-cavity" that can accommodate the inhibitor's structure more readily. nih.govcas.cn

Other biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to quantify the thermodynamics and kinetics of binding. nih.govnih.gov ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and entropy (ΔS). nih.govnih.gov SPR is a label-free technique used to measure the kinetics of binding, determining the association (ka) and dissociation (kd) rate constants. nih.govnih.gov While specific ITC and SPR data for Laninamivir were not detailed in the search results, these techniques are standard for characterizing neuraminidase inhibitors. nih.govnih.gov

The table below details the specific molecular interactions of Laninamivir with neuraminidase active site residues as determined by X-ray crystallography.

| Laninamivir Functional Group | Interacting Neuraminidase Residue | Type of Interaction | Reference |

|---|---|---|---|

| 4-Guanidino | Glu119, Asp151, Glu227 | Salt Bridge / Hydrogen Bond | nih.gov |

| 5-Acetamido | Arg152 | Hydrogen Bond | nih.gov |

| Carboxylate | Arg118, Arg292, Arg371 | Salt Bridge / Hydrogen Bond | nih.gov |

| Glycerol side chain (8-OH, 9-OH) | Glu276 | Hydrogen Bond | nih.gov |

| 7-Methoxy | Trp178 | Hydrophobic Interaction | nih.gov |

Preclinical and in Vitro Antiviral Efficacy of Laninamivir D3

Cell Culture Models for Viral Replication Inhibition Studies

In vitro studies are fundamental in determining the direct antiviral activity of a compound against various influenza strains. These assays, conducted in controlled laboratory settings using cell cultures, provide initial data on the potency and spectrum of the antiviral agent.

Plaque reduction assays are a classic method to quantify the inhibition of viral replication. mdpi.com In these assays, a monolayer of susceptible cells is infected with the influenza virus in the presence of varying concentrations of the antiviral agent. The formation of plaques, or areas of cell death caused by viral replication, is then assessed. A reduction in the number or size of plaques indicates antiviral activity.

Virus yield reduction assays similarly measure the inhibition of viral replication by quantifying the amount of infectious virus produced by cells treated with an antiviral compound compared to untreated cells. nih.gov The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values are determined from these assays, representing the concentration of the drug required to inhibit viral replication by 50%.

Laninamivir (B1674463) has demonstrated potent inhibitory activity against a wide array of influenza A and B viruses, including seasonal strains, pandemic strains, and those resistant to other neuraminidase inhibitors like oseltamivir (B103847). nih.govoup.com

Table 1: In Vitro Inhibitory Activity of Laninamivir against Various Influenza Virus Strains This table presents the 50% inhibitory concentration (IC50) values of laninamivir against the neuraminidase activity of different influenza A and B virus subtypes. The data is compiled from multiple in vitro studies.

| Influenza Virus Strain/Subtype | Neuraminidase Subtype | IC50 (nM) | Reference |

| Influenza A(H1N1)pdm09 | N1 | 0.27 ± 0.05 | nih.gov |

| Influenza A(H3N2) | N2 | 0.62 ± 0.05 | nih.gov |

| Influenza B | B | 3.26 ± 0.26 | nih.gov |

| Influenza A (p57N2) | N2 | 3.12 | nih.gov |

| Influenza A (p09N1) | N1 | 1.83 | nih.gov |

| Influenza A (N5) | N5 | 0.90 | nih.gov |

The evaluation of antiviral compounds can be performed using either multi-cycle or single-cycle replication assays, each providing different insights into the drug's mechanism of action. nih.gov

Single-cycle replication assays are typically conducted at a high multiplicity of infection (MOI), where a large number of virus particles are introduced to ensure that nearly all cells are infected simultaneously. nih.gov These assays are useful for studying the early stages of the viral life cycle, such as entry and replication, but are not suitable for evaluating drugs that act on later stages, like viral release. nih.gov For neuraminidase inhibitors such as laninamivir, which block the release of progeny virions from infected cells, a single-cycle assay would not effectively demonstrate their inhibitory effect. nih.gov

In Vivo Efficacy Studies in Animal Models (e.g., Murine, Ferret, Avian)

Animal models are crucial for assessing the preclinical efficacy of antiviral drugs in a living organism, providing valuable information on pharmacokinetics, dose-response, and the impact on disease progression. nih.gov Murine (mouse) and ferret models are the most commonly used for influenza research due to their susceptibility to human influenza viruses and the development of clinical signs that mimic human disease. nih.govdntb.gov.ua

Dose-response studies in animal models are critical for determining the effective therapeutic dose of an antiviral agent. In these studies, animals are infected with a lethal or pathogenic dose of influenza virus and then treated with varying doses of the drug. The primary outcomes measured are typically survival rates and reduction in morbidity.

In murine models of influenza infection, a single intranasal administration of the prodrug, laninamivir octanoate (B1194180), has demonstrated superior or similar efficacy compared to repeated administrations of other neuraminidase inhibitors like oseltamivir and zanamivir (B325). nih.gov Studies have shown a clear dose-dependent increase in survival rates in mice infected with lethal doses of influenza A and B viruses. nih.gov

Table 2: Dose-Dependent Efficacy of a Single Administration of Laninamivir Octanoate on Survival of Mice Infected with Influenza Virus This table summarizes the survival rates of mice infected with influenza A/PR/8/34 (H1N1) and treated with a single intranasal dose of laninamivir octanoate.

| Treatment Group | Survival Rate (%) |

| Saline | 0 |

| Laninamivir Octanoate (0.18 μmol/kg) | 60 |

| Laninamivir Octanoate (0.53 μmol/kg) | 80 |

| Laninamivir Octanoate (1.6 μmol/kg) | 100 |

A key indicator of antiviral efficacy is the reduction of viral titers in the respiratory tract. Laninamivir has been shown to significantly reduce viral loads in the lungs of infected animals. Due to its long retention in the respiratory tract, a single administration of laninamivir octanoate leads to a sustained suppression of viral replication. nih.gov

In mouse models, a single dose of laninamivir octanoate resulted in a dose-dependent and significant reduction in lung viral titers against both oseltamivir-sensitive and oseltamivir-resistant influenza strains. nih.gov Similarly, in the ferret model, which is considered a gold standard for influenza transmission studies, laninamivir has been evaluated for its effectiveness in reducing viral shedding. nih.gov

Table 3: Reduction of Lung Viral Titers in Mice after a Single Dose of Laninamivir Octanoate This table shows the mean viral titers in the lungs of mice at various days post-infection with influenza A/PR/8/34 (H1N1) after a single prophylactic intranasal dose of laninamivir octanoate.

| Treatment Group | Day 1 (log10 PFU/lungs) | Day 2 (log10 PFU/lungs) | Day 3 (log10 PFU/lungs) | Day 4 (log10 PFU/lungs) |

| Saline | 5.8 | 6.5 | 6.2 | 5.5 |

| Laninamivir Octanoate (0.18 μmol/kg) | 4.2 | 4.0 | 3.5 | <2.0 |

| Laninamivir Octanoate (0.53 μmol/kg) | 3.5 | 3.0 | <2.0 | <2.0 |

| Laninamivir Octanoate (1.6 μmol/kg) | <2.0 | <2.0 | <2.0 | <2.0 |

Beyond survival and viral load, the efficacy of an antiviral is also assessed by its ability to mitigate the clinical signs and pathological damage associated with influenza infection. Common markers of disease progression in animal models include body weight loss, changes in body temperature, and lung inflammation. nih.govnih.gov

In murine models, treatment with laninamivir octanoate has been shown to attenuate body weight loss in infected mice. nih.gov Histopathological examination of the lungs of treated animals reveals a reduction in inflammation and alveolar damage compared to untreated controls. nih.govplos.org In ferret models, which exhibit more human-like clinical symptoms, antiviral treatment can lead to improvements in activity levels and a reduction in nasal inflammation. nih.gov Studies have also indicated that laninamivir treatment can lead to reduced levels of pro-inflammatory cytokines in the lungs of infected animals, suggesting a dampening of the excessive inflammatory response that contributes to severe lung pathology. nih.gov

Table 4: Effect of Laninamivir Octanoate on Disease Progression Markers in Influenza-Infected Mice This table illustrates the impact of a single dose of laninamivir octanoate on key markers of disease severity in mice infected with a lethal dose of influenza A/PR/8/34 (H1N1) virus.

| Parameter | Untreated Control | Laninamivir Octanoate Treatment |

| Maximum Body Weight Loss (%) | ~25% | <10% |

| Lung Histopathology | Severe alveolar damage, inflammatory infiltrates | Reduced inflammation and tissue damage |

| Survival Rate (%) | 0% | 100% (at effective dose) |

Comparative Efficacy of Laninamivir-d3 in Animal Models

It is critical to first clarify the role of "Laninamivir-d3." The "-d3" designation indicates that this is a deuterated version of Laninamivir, meaning three of its hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. In pharmaceutical research, deuterated compounds like Laninamivir-d3 are most commonly synthesized for use as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.govpharmafocusasia.com This allows for precise quantification of the non-deuterated, active drug (Laninamivir) in biological samples during pharmacokinetic and pharmacodynamic studies. nih.govpharmafocusasia.com

Efficacy studies, which evaluate the therapeutic effect of a drug, are conducted using the active, non-deuterated compound. Therefore, preclinical and in vivo assessments of antiviral efficacy have been performed on Laninamivir and its prodrug, Laninamivir octanoate, not on Laninamivir-d3. The following information details the comparative efficacy of Laninamivir octanoate in established animal models of influenza infection.

Nonclinical studies in mouse models have demonstrated that a single administration of Laninamivir octanoate is comparable in efficacy to multiple doses of other neuraminidase inhibitors, such as oseltamivir and zanamivir. oup.comnih.gov This is attributed to the long retention of its active form, Laninamivir, in the respiratory tract. oup.comnih.gov Furthermore, Laninamivir has shown potent inhibitory activity against a range of influenza A and B viruses, including oseltamivir-resistant strains. nih.gov

The ferret is considered a gold standard animal model for influenza research because ferrets exhibit human-like symptoms and patterns of viral transmission. nih.goviitri.org Studies in ferrets have been crucial for evaluating the effectiveness of neuraminidase inhibitors. Research on Laninamivir octanoate in ferret models has explored its efficacy in reducing viral shedding and clinical symptoms of influenza.

One study investigated the effectiveness of Laninamivir octanoate delivered as a dry powder via a Dry Powder Insufflator™ (DPI) to ferrets prior to infection with influenza A(H1N1)pdm09 or influenza B viruses. nih.gov The results indicated a limited effect on nasal inflammation, clinical symptoms, and viral shedding when compared to a placebo. nih.gov This highlights the critical role of the delivery method in determining the in vivo efficacy of inhaled antiviral drugs. nih.govhindustantimes.com Most animal studies with inhaled antivirals like Laninamivir and zanamivir have administered the compounds in a solubilized form directly into the nose, which differs from the dry powder inhalation used in humans and may affect outcomes. hindustantimes.com

In comparative studies using mouse models, Laninamivir octanoate has shown significant therapeutic potential, particularly against highly pathogenic and resistant influenza strains. Its effectiveness has been demonstrated even when treatment is initiated at later stages of infection. The prophylactic efficacy of Laninamivir octanoate has also been established in animal models. researchgate.net

Below are tables summarizing the comparative efficacy findings from various preclinical studies.

Table 1: Comparative Efficacy of a Single Dose of Laninamivir Octanoate in a Mouse Model

| Parameter | Laninamivir Octanoate (Single Dose) | Oseltamivir (Multiple Doses) | Zanamivir (Multiple Doses) | Source |

| Overall Efficacy | Similar to repeated doses of oseltamivir or zanamivir | Standard for comparison | Standard for comparison | oup.comnih.gov |

| Efficacy Against Oseltamivir-Resistant H1N1 | Effective | Reduced Efficacy | Effective | oup.com |

This table synthesizes findings from nonclinical studies in mice, indicating a single dose of Laninamivir octanoate provides comparable efficacy to a standard multi-dose regimen of other neuraminidase inhibitors.

Table 2: Efficacy of Laninamivir Octanoate in Ferret Influenza Models

| Influenza Strain | Delivery Method | Key Findings Compared to Placebo | Source |

| A(H1N1)pdm09 | Dry Powder Insufflator™ (DPI) | Limited effect on nasal inflammation, clinical symptoms, and viral shedding. | nih.gov |

| Influenza B | Dry Powder Insufflator™ (DPI) | Limited effect on nasal inflammation, clinical symptoms, and viral shedding. | nih.gov |

This table outlines findings from a study in ferrets, emphasizing the impact of the drug delivery system on observed efficacy.

Investigation of Viral Resistance Mechanisms to Laninamivir D3

Identification and Characterization of Neuraminidase Mutations Conferring Reduced Susceptibility

The primary method for identifying potential resistance mutations is through in vitro selection studies. nih.gov This process involves passaging influenza viruses in cell culture in the presence of gradually increasing concentrations of an antiviral drug. nih.gov This selective pressure encourages the survival and propagation of viral variants that have acquired mutations conferring reduced susceptibility to the inhibitor.

Studies applying this methodology to Laninamivir-d3 have successfully generated resistant variants in several influenza A subtypes. For instance, under Laninamivir-d3 pressure:

An E119A substitution in the neuraminidase (NA) was selected in a seasonal A(H1N1) background (A/Solomon Islands/3/2006). nih.govsigmaaldrich.com

E119K and G147E NA changes, along with a hemagglutinin (HA) substitution (K133E), were selected in an A(H1N1)pdm09 strain. nih.govsigmaaldrich.com

In an A(H3N2) virus background, a large deletion in the NA, accompanied by HA substitutions, was observed, leading to high-level resistance. nih.govsigmaaldrich.com

Other studies have identified mutations such as Q136K and Q136R in A(H1N1)pdm09, which conferred a 25.5-fold and a 131.8-fold increase in the IC₅₀ value, respectively. mdpi.com

A D197E mutation in influenza B virus conferred a 15-fold increase in the Laninamivir-d3 IC₅₀. mdpi.com

These findings demonstrate that multiple genetic pathways can lead to the emergence of Laninamivir-d3 resistance in a laboratory setting. nih.govsigmaaldrich.com

Table 1: Neuraminidase Mutations Selected In Vitro by Laninamivir-d3 Pressure

| Influenza Strain | Selected NA Mutation(s) | Fold Increase in IC₅₀ | Source |

|---|---|---|---|

| A/Solomon Islands/3/2006 (H1N1) | E119A | Not specified | nih.govsigmaaldrich.com |

| A/Quebec/144147/2009 (H1N1pdm09) | E119K, G147E | Not specified | nih.govsigmaaldrich.com |

| A(H1N1)pdm09 | Q136K | 25.5 | mdpi.com |

| A(H1N1)pdm09 | Q136R | 131.8 | mdpi.com |

| A/H3N2 | N142S | 53 | mdpi.com |

| Influenza B Virus | D197E | 15 | mdpi.comnih.gov |

| N9 Neuraminidase | E119G | 150 | mdpi.comnih.gov |

Once resistant mutations are identified, their functional impact on the neuraminidase enzyme is characterized. These analyses typically focus on enzyme kinetics and inhibitor binding properties. A key finding is that mutations conferring resistance to Laninamivir-d3 often alter the drug's binding and dissociation rates. nih.gov

Laninamivir-d3, similar to zanamivir (B325), typically exhibits slow binding to wild-type neuraminidase but dissociates even more slowly, contributing to its long-acting profile. nih.gov However, resistance mutations can disrupt this dynamic. For example, the D197E mutation in an influenza B virus and the E119G mutation in an N9 neuraminidase, which confer 15- and 150-fold resistance, respectively, result in both faster binding and faster dissociation of Laninamivir-d3. nih.govresearchgate.net This rapid dissociation means the inhibitor does not remain bound to the enzyme's active site long enough to effectively block its function, thus reducing the drug's potency. researchgate.net

Analysis of other mutations, such as D197N in influenza B, which also confers cross-resistance to multiple NAIs, similarly shows faster binding for all inhibitors compared to the wild-type enzyme. nih.gov This altered kinetic profile is a common functional mechanism by which NA mutations reduce susceptibility to inhibitors. researchgate.netnih.gov

Cross-Resistance Profiles of Laninamivir-d3 with Other Neuraminidase Inhibitors

An important aspect of resistance is the potential for cross-resistance, where a mutation that reduces susceptibility to one drug also affects other drugs in the same class. Laninamivir-d3 generally shares a similar resistance profile with zanamivir, another NAI with a guanidino group. nih.govsigmaaldrich.com This structural similarity means they are often affected by the same mutations.

However, its profile differs significantly from that of oseltamivir (B103847). Consequently, Laninamivir-d3 often retains its activity against viruses that have developed resistance to oseltamivir. nih.govsigmaaldrich.com Several substitutions confer multi-NAI resistance, affecting Laninamivir-d3, oseltamivir, zanamivir, and peramivir. nih.gov For example, the R292K substitution in N4, N6, N7, N8, and N9 subtypes, and the E119V substitution in the N5 subtype, have been shown to confer resistance to all four NAIs. nih.govbohrium.com

H274Y (H275Y in N1 numbering): This is the most common mutation conferring high-level resistance to oseltamivir in seasonal H1N1 and H5N1 viruses. nih.gov However, due to structural differences between oseltamivir and Laninamivir-d3, the H274Y mutation does not significantly impact the susceptibility to Laninamivir-d3. nih.govsemanticscholar.orgresearchgate.net Laninamivir-d3 retains its inhibitory activity against H274Y mutant viruses, making it a potential treatment option in cases of oseltamivir resistance. nih.govsigmaaldrich.com

R292K: This mutation occurs in a highly conserved residue of the NA active site and has a profound impact on inhibitor binding. The R292K substitution has been shown to confer cross-resistance to multiple NAIs. nih.gov In A(H7N9) viruses, this mutation leads to high-level resistance to oseltamivir and moderately reduced susceptibility to Laninamivir-d3 and zanamivir. nih.govsemanticscholar.org In other subtypes, such as N6 and N9, the R292K substitution confers reduced inhibition by both zanamivir and Laninamivir-d3. researchgate.net

E119V: The impact of the E119V substitution varies by influenza subtype. In A(H3N2) viruses, it confers resistance to oseltamivir, but Laninamivir-d3 retains its activity against this variant. nih.govsigmaaldrich.com However, in other contexts, such as an A(H1N1)pdm09 recombinant variant, the E119V substitution was part of a multidrug resistance phenotype with reduced susceptibility to Laninamivir-d3, zanamivir, peramivir, and oseltamivir. nih.gov Furthermore, in avian N7 and N9 subtypes, the E119V variant showed a 14-fold and 12-fold increase in IC₅₀ for Laninamivir-d3, respectively. researchgate.net

Table 2: Cross-Resistance Profile of Key NA Mutations

| NA Mutation | Virus Subtype(s) | Susceptibility to Laninamivir-d3 | Susceptibility to Oseltamivir | Susceptibility to Zanamivir | Source |

|---|---|---|---|---|---|

| H274Y | A(H1N1), A(H5N1) | Susceptible | Resistant | Susceptible | nih.govsemanticscholar.orgresearchgate.net |

| R292K | A(H3N2), A(H7N9), Avian NAs | Reduced Susceptibility | Resistant | Reduced Susceptibility | nih.govnih.govsemanticscholar.orgresearchgate.net |

| E119V | A(H3N2) | Susceptible | Resistant | Susceptible | nih.govsigmaaldrich.com |

| E119V | A(H1N1)pdm09 | Reduced Susceptibility (multidrug resistant) | Resistant | Reduced Susceptibility | nih.gov |

| E119V | Avian N7, N9 | Reduced Susceptibility | Reduced Susceptibility | Not specified | researchgate.net |

Impact of Resistance Mutations on Viral Fitness and Replication Competence in Research Models

The acquisition of drug resistance mutations, particularly those within the enzyme's active site, can come at a biological cost to the virus. semanticscholar.org These mutations can impair the efficiency of the neuraminidase enzyme, which is essential for the release of new virus particles from infected cells. This impairment can lead to reduced viral fitness, meaning the virus may not replicate as efficiently or transmit as well as its wild-type counterpart. semanticscholar.org

For example, the R292K mutation in A(H3N2) viruses is known to compromise viral fitness, which may explain why it is not more commonly found in circulating strains despite conferring broad NAI resistance. semanticscholar.orgresearchgate.net However, some viruses can acquire additional, compensatory mutations in either the NA or HA proteins that restore fitness without reversing the drug resistance. This highlights the evolutionary capacity of the virus to overcome the initial fitness cost of resistance. While there is a recognized principle that NAI resistance mutations can attenuate the virus, specific data on the fitness and replication competence of viruses selected for resistance solely to Laninamivir-d3 is an area of ongoing research. In vivo studies in mice have shown a high correlation between in vitro susceptibility data and in vivo protection, suggesting that the resistant variants remain sufficiently pathogenic to cause disease in animal models. bohrium.com

Molecular Modeling of Laninamivir-d3 Interactions with Resistant Neuraminidase Variants

Molecular modeling and dynamics simulations provide powerful tools to visualize and understand how resistance mutations affect drug binding at the atomic level. researchgate.net These computational models can predict how an amino acid substitution alters the conformation of the NA active site and its interaction with the inhibitor.

While specific modeling studies for Laninamivir-d3 are not as prevalent as for other NAIs, the principles derived from modeling zanamivir and other inhibitors are highly relevant due to their structural similarities. For instance, modeling of the R292K mutation shows that the loss of the positively charged arginine residue disrupts a critical salt bridge with the negatively charged carboxylate group of the inhibitor, weakening its binding affinity. nih.gov

Similarly, modeling of an E119G mutation suggests that the substitution leads to the loss of a salt bridge with the inhibitor's guanidine (B92328) group, which is a key feature of both zanamivir and Laninamivir-d3. nih.gov For mutations like Q136K , simulations have shown that the substitution can disturb the conformation of the "150-loop" in the active site and alter the hydrogen-bond network between the drug and key residues like D151 and E276, leading to a poorer fit of the inhibitor. researchgate.netplos.org These molecular insights are crucial for explaining the functional data observed in enzymatic assays and for guiding the design of new inhibitors that are less susceptible to existing resistance mutations.

Metabolic Fate and Biotransformation Research Utilizing Laninamivir D3 As a Research Tool

In Vitro Hepatic and Pulmonary Metabolism Studies

In vitro studies using human liver and lung tissue preparations are fundamental to characterizing the metabolic pathways of a drug before it is administered to subjects. For a drug like laninamivir (B1674463), which is administered via inhalation, understanding its metabolism in the lungs is of paramount importance.

Enzymatic Hydrolysis Pathways of Laninamivir Octanoate (B1194180) Prodrug to Laninamivir-d3

Laninamivir octanoate is a prodrug, meaning it is administered in an inactive form and must be converted to its active form, laninamivir, within the body. innovareacademics.in This conversion occurs through enzymatic hydrolysis of the octanoyl ester moiety. researchgate.net Upon administration, particularly through inhalation, this bioactivation process is critical for the drug's antiviral efficacy. researchgate.netasm.org Studies have shown that when dissolved in water, laninamivir octanoate exists in an equilibrium of a 9:1 ratio between its 3-acyl and 2-acyl forms. innovareacademics.inresearchgate.net The hydrolysis of the prodrug to the active laninamivir is a key step that influences the drug's pharmacokinetic profile, contributing to its prolonged retention in respiratory tissues. asm.orgnih.gov

Identification of Key Metabolizing Enzymes Responsible for Biotransformation

Research has identified the primary enzymes responsible for the conversion of laninamivir octanoate to its active metabolite, laninamivir. In human lung S9 fractions, two enzymes have been pinpointed as the major catalysts for this hydrolysis: lysophospholipase 1 (LYPLA1) and esterase D (ESD). researchgate.netacs.org These enzymes exhibit specific catalytic activities for this conversion. acs.org Specifically, S-formylglutathione hydrolase (esterase D) and acyl-protein thioesterase 1 have been identified as key enzymes in the bioactivation of laninamivir octanoate in human pulmonary tissue. researchgate.netasm.org The expression of these enzymes can vary between different tissues, with the pulmonary expression of ESD being comparable to its renal expression but lower than in the liver. acs.org

Role of Deuteration in Elucidating Metabolic Pathways and Stability

The use of deuterated compounds, such as Laninamivir-d3, is a powerful technique in metabolic research. Replacing hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), creates a stronger chemical bond. juniperpublishers.comjrfglobal.com This increased bond strength can slow down metabolic processes where the breaking of this bond is the rate-limiting step, an effect known as the primary kinetic isotope effect. jrfglobal.com

This enhanced metabolic stability allows for a more prolonged therapeutic effect. scbt.com In the context of Laninamivir-d3, this property helps in studying its interaction with viral enzymes and tracing its metabolic pathways with greater accuracy. scbt.com The distinct isotopic labeling provides a clear signal in analytical techniques like mass spectrometry, facilitating the differentiation of the drug from its non-deuterated counterparts and endogenous molecules. wur.nl This is crucial for understanding the drug's lifecycle and identifying its metabolites. juniperpublishers.com Deuteration can also sometimes lead to "metabolic shunting," where a different metabolic pathway becomes more prominent, potentially reducing the formation of undesirable metabolites. juniperpublishers.comnih.gov

Tissue Distribution and Clearance Studies in Animal Models using Laninamivir-d3 Tracers

Animal models are essential for understanding how a drug is distributed throughout the body and how it is eliminated. The use of isotopically labeled tracers like Laninamivir-d3 allows for precise tracking of the drug's journey.

Quantitative Analysis of Laninamivir-d3 and its Metabolites in Animal Tissues

Studies in animal models, such as mice and rats, have demonstrated that after administration of the prodrug, laninamivir is retained for extended periods in the respiratory tract, including the trachea and lungs. asm.orgnih.gov This prolonged retention is attributed to a sequence of uptake of the prodrug, its hydrolysis to the active form, and the limited efflux of laninamivir from these tissues. asm.org The use of radiolabeled ([¹⁴C]) and deuterated ([²H₃]) versions of laninamivir octanoate and laninamivir has been instrumental in these whole-body autoradiography studies, providing a clear picture of tissue distribution. researchgate.net For instance, after intranasal administration in mice, radioactivity was observed to be retained in the respiratory tract for a significant duration. researchgate.net Such studies provide quantitative data on the concentrations of the drug and its metabolites in various tissues over time, which is critical for establishing its pharmacokinetic profile. nih.govnih.gov

Investigation of Stereochemical Aspects of Metabolism Using Deuterated Variants

The stereochemistry of a drug can significantly influence its interaction with enzymes and receptors. Deuteration at a stereogenic center can be a useful tool to study these interactions. By slowing down metabolic reactions at a specific chiral center, researchers can investigate the enantiomeric stability of a drug. jrfglobal.com This can help in understanding whether one enantiomer is more active or is metabolized differently than the other. While specific studies on the stereochemical aspects of Laninamivir-d3 metabolism are not extensively detailed in the provided context, the principles of using deuterated variants to probe such phenomena are well-established in medicinal chemistry. jrfglobal.com

Analytical Methodologies for Laninamivir D3 in Research

Mass Spectrometry-Based Quantification of Laninamivir-d3 and its Metabolites

Mass spectrometry (MS) is the cornerstone for the quantification of Laninamivir (B1674463), a process that relies heavily on the use of Laninamivir-d3. The minute mass difference introduced by the three deuterium (B1214612) atoms allows a mass spectrometer to differentiate Laninamivir-d3 from the endogenous or administered Laninamivir, which is fundamental to its role.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of Laninamivir in biological matrices such as plasma, urine, and epithelial lining fluid. The development of a robust LC-MS/MS method is a meticulous process involving several key stages.

Method Development:

Sample Preparation: The first step involves extracting Laninamivir and the spiked Laninamivir-d3 internal standard from the biological matrix. This is often achieved through protein precipitation or solid-phase extraction (SPE) to remove interfering substances.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from other matrix components before it enters the mass spectrometer. Given the polar nature of Laninamivir, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to traditional reversed-phase columns, providing better retention and separation. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are selected for both Laninamivir and Laninamivir-d3. This highly selective detection method minimizes background noise and enhances sensitivity.

Method Validation: Once developed, the method undergoes rigorous validation according to regulatory guidelines (e.g., FDA). impactfactor.org This process ensures the assay is reliable and reproducible. Key validation parameters include:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: Establishing a concentration range where the instrument response is directly proportional to the analyte concentration.

Accuracy and Precision: Determining how close the measured values are to the true value and how close multiple measurements are to each other.

Recovery: The efficiency of the extraction process from the biological matrix.

Matrix Effect: Assessing whether components of the biological matrix suppress or enhance the ionization of the analyte and internal standard. nih.gov

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

The following table outlines typical parameters for an LC-MS/MS method used for the quantification of Laninamivir with Laninamivir-d3 as an internal standard.

Table 1: Representative LC-MS/MS Method Parameters

| Parameter | Typical Setting |

|---|---|

| Chromatography System | UHPLC |

| Column | HILIC or C18 Reversed-Phase (2.1 x 50 mm, <2 µm) |

| Mobile Phase | Gradient of Acetonitrile and Ammonium Formate Buffer |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 2 - 10 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Laninamivir) | Analyte-specific precursor ion → product ion |

| MRM Transition (Laninamivir-d3) | (Analyte precursor ion + 3 Da) → product ion |

The primary and most crucial application of Laninamivir-d3 is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. nih.govresearchgate.net An ideal internal standard co-elutes with the analyte and behaves identically during sample extraction, chromatography, and ionization, but is distinguishable by the detector. acanthusresearch.comwaters.com

Laninamivir-d3 fits this role perfectly. Being chemically identical to Laninamivir, it experiences the same extraction losses and any potential ion suppression or enhancement effects from the sample matrix. scispace.com By adding a known concentration of Laninamivir-d3 to every sample at the beginning of the workflow, any variability during the analytical process affects both the analyte and the internal standard equally. The final quantification is based on the ratio of the analyte's MS response to the internal standard's MS response. This ratioing corrects for variations, leading to significantly improved accuracy, precision, and robustness of the analytical method. researchgate.net

Advanced Chromatographic Techniques for Separation and Detection

While standard reversed-phase liquid chromatography is widely used, advanced techniques may be employed to overcome specific challenges in analyzing polar compounds like Laninamivir in complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is one such technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This setup is particularly effective for retaining and separating highly polar compounds that show little to no retention on traditional C18 columns. nih.gov The use of HILIC can provide sharper peaks and better separation from endogenous interferences, leading to improved sensitivity and accuracy in subsequent MS detection.

Spectroscopic Techniques for Structural Elucidation of Research Samples

While LC-MS/MS is used for quantification, spectroscopic techniques are essential for the initial structural confirmation and characterization of the Laninamivir-d3 reference standard itself.

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap-based mass spectrometry provide extremely accurate mass measurements. nih.gov HRMS would be used to confirm the elemental composition of Laninamivir-d3 by measuring its exact mass-to-charge ratio. This analysis verifies the successful incorporation of the three deuterium atoms and confirms the isotopic purity of the standard, which is critical for its use in quantitative assays.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| Laninamivir | - |

| Laninamivir-d3 | Deuterated Laninamivir |

| Zanamivir (B325) | - |

| Oseltamivir (B103847) | - |

| Peramivir | - |

Structure Activity Relationship Sar Studies and Derivative Design

Systematic Modification of Laninamivir-d3 and Evaluation of Inhibitory Activity

The core of SAR studies lies in the systematic chemical modification of the parent molecule. In the context of Laninamivir-d3, this involves altering specific functional groups and assessing the impact on its ability to inhibit the neuraminidase enzyme, a key protein for influenza virus replication. mdpi.comrsc.org

Design and Synthesis of Novel Laninamivir-d3 Derivatives

The design of novel Laninamivir-d3 derivatives is guided by the goal of enhancing its therapeutic properties. Laninamivir (B1674463) itself was designed by replacing the C7 hydroxy moiety of Zanamivir (B325) with a small lipophilic methoxy (B1213986) group, which resulted in excellent inhibitory activity. wikipedia.org The deuterated form, Laninamivir-d3, allows for advanced tracking in biochemical assays. scbt.com

The synthesis of these derivatives often starts from precursors like N-acetyl-D-mannosamine (ManNAc) and involves strategic chemical reactions. researchgate.net For instance, an extensive range of C-7 alkyl ether derivatives has been prepared through direct alkylation of the C-7 hydroxyl group to investigate the SAR at this position. researchgate.net It was discovered that unbranched alkyl ether derivatives at C-7 with up to 12 carbon atoms exhibited inhibitory activity comparable to Zanamivir. researchgate.net

Other synthetic strategies have focused on creating derivatives with different substitutions to explore a wider chemical space and identify compounds with improved potency or altered pharmacokinetic profiles. researchgate.net The synthesis of various Zanamivir analogs, which share a core structure with Laninamivir, has also provided valuable insights. mdpi.com Modifications have included the introduction of different functional groups at various positions of the dihydropyran ring. mdpi.comresearchgate.net

Table 1: Examples of Synthesized Laninamivir Derivatives and Their Rationale

| Derivative Class | Modification Strategy | Rationale for Design |

| C-7 Alkyl Ethers | Direct alkylation of the C-7 hydroxyl group. researchgate.net | To investigate the effect of hydrophobicity at the C-7 position on inhibitory activity. researchgate.net |

| Acylhydrazones | Introduction of an acylhydrazone framework. nih.gov | To explore alternative binding interactions within the neuraminidase active site. nih.gov |

| Triazole-containing | Incorporation of a triazole scaffold using bio-isosteric replacement. researchgate.net | To identify novel chemical scaffolds with potent antiviral activity. researchgate.net |

Impact of Structural Changes on Neuraminidase Binding and Enzyme Inhibition

The effectiveness of Laninamivir-d3 and its derivatives is directly linked to their ability to bind to and inhibit the neuraminidase enzyme. patsnap.com Structural modifications can significantly alter these interactions.

Laninamivir's unique structural features, including the 7-methoxy group, enhance its binding affinity to the enzyme's active site. scbt.comnih.gov This strong binding promotes a conformational change in the enzyme, which hinders the access of its natural substrate, sialic acid. scbt.com The binding mode of laninamivir is very similar to that of zanamivir and the transition state analogue, Neu5Ac2en. nih.govplos.org However, the additional 7-methoxy group in laninamivir leads to minor differences in the inhibitor-enzyme interactions. nih.govplos.org

Studies have shown that laninamivir exhibits slow binding to and even slower dissociation from wild-type neuraminidase compared to zanamivir, contributing to its prolonged inhibitory effect. patsnap.comnih.gov This slow-off rate is a key factor in its long-acting nature. patsnap.com

Mutations in the neuraminidase enzyme can affect drug binding. For example, the D197E mutation in influenza B and the E119G mutation in N9 neuraminidase, which confer resistance to laninamivir, result in faster binding and dissociation of the drug. nih.gov

Table 2: Impact of Specific Structural Modifications on Neuraminidase Inhibition

| Structural Modification | Effect on Neuraminidase Binding | Impact on Inhibitory Activity |

| C7-methoxy group (Laninamivir vs. Zanamivir) | Provides additional hydrophobic interactions. nih.govplos.org | Enhances binding affinity and results in slower dissociation, leading to prolonged inhibition. nih.govnih.gov |

| C-7 unbranched alkyl ethers (up to 12 carbons) | Maintain key interactions within the active site. researchgate.net | Similar inhibitory activity compared to Zanamivir. researchgate.net |

| Guanidino group at C-4 | Forms strong ionic interactions with the active site. mdpi.comscielo.br | Significantly increases inhibitory activity compared to the parent compound DANA. mdpi.com |

Computational Chemistry and Rational Drug Design Approaches

Computational methods are indispensable tools in modern drug discovery, enabling the rational design of more potent and specific inhibitors. These approaches are particularly useful in understanding and predicting the SAR of compounds like Laninamivir-d3.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. niscpr.res.in For neuraminidase inhibitors, 2D-QSAR and 3D-QSAR models are developed to predict the inhibitory activities of novel compounds. nih.govtandfonline.com

These models use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a mathematical relationship with the observed biological activity. nih.govnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models that can guide the design of new derivatives with enhanced potency. nih.govtandfonline.com The statistical validity of these models is crucial and is assessed using parameters like q² (cross-validated r²) and pred_r² (r² for the external test set). nih.gov

Ligand-Based and Structure-Based Drug Design for Enhanced Potency

Both ligand-based and structure-based drug design strategies are employed to develop improved neuraminidase inhibitors. researchgate.net

Ligand-based design focuses on the known active compounds (ligands) to develop a pharmacophore model, which represents the essential 3D features required for biological activity. researchgate.net This approach is useful when the 3D structure of the target protein is unknown.

Structure-based design , on the other hand, utilizes the 3D structure of the target protein, in this case, the neuraminidase enzyme, to design inhibitors that fit perfectly into its active site. researchgate.netresearchgate.net Molecular docking is a key tool in this approach, allowing researchers to predict the binding mode and affinity of a ligand to the protein. niscpr.res.innih.gov By analyzing the interactions between the inhibitor and the amino acid residues in the active site, modifications can be proposed to enhance binding and, consequently, inhibitory potency. rsc.org

These computational approaches have been successfully applied to design novel neuraminidase inhibitors with improved activity profiles. rsc.orgf1000research.com

Exploration of Bifunctional Inhibitors and Other Novel Modalities

To combat the emergence of drug-resistant influenza strains, researchers are exploring novel therapeutic strategies, including the development of bifunctional inhibitors. researchgate.netnih.gov These inhibitors are designed to interact with two different sites on the neuraminidase enzyme simultaneously. nih.govresearchgate.net

One approach involves designing compounds that bind to both the highly conserved sialic acid binding site and an adjacent, more variable region, such as the 430-cavity. nih.govresearchgate.net This dual-binding mechanism could potentially lead to more potent and broad-spectrum antiviral activity, even against resistant strains. researchgate.net For instance, derivatives have been designed with linker groups that can interact with the triad (B1167595) of arginine residues (Arg118-Arg292-Arg371) located near the active site. researchgate.netnih.gov

The development of bifunctional inhibitors represents a promising avenue for future anti-influenza drug discovery, aiming to overcome the limitations of current therapies. researchgate.net

Future Research Directions and Methodological Innovations for Deuterated Neuraminidase Inhibitors

Integration of Artificial Intelligence and Machine Learning in Laninamivir-d3 Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel antiviral agents, including deuterated compounds like Laninamivir-d3. nih.govnih.gov These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties.

| Application Area | AI/ML Technique | Potential Impact on Laninamivir-d3 Research |

|---|---|---|

| Virtual Screening | Deep Learning, Support Vector Machines | Rapid identification of novel deuterated neuraminidase inhibitors with improved binding affinity. |

| Lead Optimization | Generative Adversarial Networks (GANs) | Design of Laninamivir-d3 analogues with enhanced pharmacokinetic properties. |

| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Early prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. |

| Drug Repurposing | Natural Language Processing (NLP), Network Analysis | Identification of potential new viral targets for Laninamivir-d3. |

Application of Advanced Imaging Techniques for In Vivo Research (excluding clinical imaging)

Techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) can be adapted to track radiolabeled Laninamivir-d3, providing quantitative data on its accumulation in the respiratory tract and other tissues. researchgate.net Magnetic resonance imaging (MRI) offers high-resolution anatomical information, which, when combined with metabolic imaging techniques like deuterium (B1214612) metabolic imaging (DMI), can provide insights into the metabolic environment where the drug is active. researchgate.netyoutube.com Furthermore, optical imaging modalities, including bioluminescence and fluorescence imaging, can be utilized in preclinical models to monitor the extent of viral infection and the therapeutic response to Laninamivir-d3 in real-time. nih.govnih.gov

Development of Novel Preclinical Models for Complex Influenza Pathogenesis

To fully evaluate the therapeutic potential of Laninamivir-d3, especially against severe or complex influenza infections, the development of more sophisticated preclinical models is essential. nih.gov Traditional animal models, while valuable, may not fully recapitulate the intricacies of human influenza pathogenesis. dntb.gov.uamdpi.com

Future research should focus on developing humanized mouse models that possess a human-like immune system, allowing for a more accurate assessment of the interplay between the virus, the host immune response, and the therapeutic intervention. Organ-on-a-chip models, which are microfluidic devices containing human cells in a 3D culture, can simulate the physiology of the human respiratory tract, providing a platform for studying drug efficacy and toxicity in a more controlled and human-relevant environment. Furthermore, the use of advanced genetic techniques to create animal models with specific susceptibilities to influenza can help in understanding the mechanisms of action of Laninamivir-d3 in different disease contexts. researchgate.netresearchgate.net

| Model Type | Key Features | Relevance to Laninamivir-d3 Research |

|---|---|---|

| Humanized Mice | Engrafted with human hematopoietic stem cells, leading to a humanized immune system. | Evaluation of immune-modulatory effects and efficacy in a human-like immune context. |

| Lung-on-a-Chip | Microfluidic device with human lung epithelial and endothelial cells. | Investigation of drug transport, efficacy, and toxicity in a simulated human lung environment. |

| Ferret Model | Susceptible to human influenza viruses and can transmit the virus. | Assessment of therapeutic efficacy and impact on viral transmission. |

Expanding the Scope of Laninamivir-d3 Research to Broader Viral Targets

While Laninamivir (B1674463) is a potent inhibitor of influenza neuraminidase, the unique properties conferred by deuteration may allow Laninamivir-d3 to have activity against a broader range of viral targets. nih.govbath.ac.uk Future research should explore the potential of Laninamivir-d3 as a broad-spectrum antiviral agent. nih.gov

This can be achieved through high-throughput screening of Laninamivir-d3 against a panel of different viruses. Computational docking studies can also be employed to predict the binding of Laninamivir-d3 to the neuraminidases or other surface glycoproteins of various viruses. nih.gov Investigating the potential for synergistic effects when Laninamivir-d3 is combined with other antiviral drugs is another promising avenue of research. researchgate.net The development of mechanism-based covalent inhibitors could also be explored to enhance the potency and broaden the activity of deuterated neuraminidase inhibitors. nih.gov

Methodological Advancements in Isotopic Labeling and Biotransformation Research

A deep understanding of the absorption, distribution, metabolism, and excretion (ADME) of Laninamivir-d3 is fundamental to its development. nih.govmusechem.com Methodological advancements in isotopic labeling and biotransformation research are crucial for obtaining this critical information. researchgate.net

The use of stable isotopes, such as deuterium, in combination with high-resolution mass spectrometry allows for sensitive and selective detection of the drug and its metabolites in biological fluids. nih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide insights into the conformational dynamics of viral proteins upon drug binding. biorxiv.org Advanced techniques for isotopic labeling, including late-stage functionalization, can streamline the synthesis of labeled Laninamivir-d3 for use in these studies. acs.org Furthermore, in vitro and in vivo metabolism studies using deuterated compounds can help to elucidate metabolic pathways and identify any shifts in metabolism due to the deuterium substitution. nih.gov The deuterium kinetic isotope effect can be leveraged to improve the metabolic stability of the drug. researchgate.net

Q & A

Q. What experimental models are most suitable for evaluating the neuraminidase inhibitory activity of Laninamivir-d3?

Methodological Answer: Use enzyme inhibition assays with purified neuraminidase (e.g., from influenza A/B strains) to measure IC₅₀ values. Include controls for competitive inhibition (e.g., oseltamivir carboxylate) and validate results using cell-based assays (e.g., plaque reduction in MDCK cells). Ensure assays are conducted at physiological pH (6.5–7.0) and temperature (37°C) to mimic in vivo conditions . For reproducibility, report enzyme source, substrate concentration (e.g., 4-MU-NANA), and fluorescence detection parameters.

Q. How can researchers optimize the stability of Laninamivir-d3 in in vitro studies?

Methodological Answer: Conduct forced degradation studies under varied conditions (pH, temperature, light exposure) using HPLC or LC-MS. Monitor degradation products and identify stability-limiting factors. For cell-based assays, use serum-free media or adjust incubation times to minimize enzymatic degradation. Stability data should include half-life (t₁/₂) and degradation kinetics, with comparisons to non-deuterated analogs to assess isotopic effects .

Q. What in vitro pharmacokinetic parameters should be prioritized when comparing Laninamivir-d3 to its non-deuterated form?

Methodological Answer: Focus on membrane permeability (e.g., Caco-2 cell monolayers), plasma protein binding (ultrafiltration/HPLC), and metabolic stability (human liver microsomes). Measure deuterium isotope effects on metabolic clearance using CYP450 inhibition assays. Report percentage unbound fraction and intrinsic clearance (CLint) with confidence intervals to assess variability .

Advanced Research Questions

Q. How can contradictory data on Laninamivir-d3’s efficacy across influenza strains be systematically addressed?

Methodological Answer: Apply PICO framework to refine variables:

- Population : Specific influenza strains (e.g., H1N1 vs. H3N2).

- Intervention : Laninamivir-d3 concentration, administration timing.

- Comparison : Wild-type vs. mutant neuraminidase.

- Outcome : EC₅₀, viral titer reduction. Use crystallography to analyze binding affinity variations and correlate with enzymatic kinetics. Perform meta-analysis of existing data to identify strain-specific resistance mutations (e.g., E119V, H274Y) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Laninamivir-d3 efficacy studies?

Methodological Answer: Use non-linear regression models (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, employ Bayesian hierarchical models to reduce Type I/II errors. Report p-values with exact significance levels (e.g., p=0.032) and avoid dichotomous terms like "significant" without statistical validation .

Q. How can researchers design studies to investigate Laninamivir-d3’s potential against neuraminidase inhibitor-resistant strains?

Methodological Answer: Utilize reverse genetics to generate resistant mutants (e.g., R292K in N2 neuraminidase). Perform molecular dynamics simulations to compare binding free energy (ΔG) between Laninamivir-d3 and resistant mutants. Validate findings with cell culture-based resistance selection assays (serial passage under subtherapeutic drug pressure). Include structural data (e.g., X-ray co-crystallography) to map residue-specific interactions .

Data Reporting and Ethical Considerations

Q. What are the key elements of a rigorous data management plan for Laninamivir-d3 preclinical studies?

Methodological Answer:

- Metadata : Include raw data from inhibition assays (e.g., fluorescence readings, control baselines).

- Ethics : Declare animal/human cell line usage (e.g., HEK293) and ethics approval numbers.

- Statistical Transparency : Provide raw datasets, R/Python scripts for analysis, and justification for outlier exclusion.

- Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with repositories like Zenodo .

Q. How should researchers address potential biases in Laninamivir-d3’s pharmacokinetic studies?

Methodological Answer: Implement blinded analysis for sample processing and data interpretation. Use randomization in animal dosing groups and counterbalancing in cross-over studies. Disclose funding sources and conflicts of interest in publications. Apply GRADE criteria to assess evidence quality, emphasizing dose-ranging consistency and replication across labs .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.